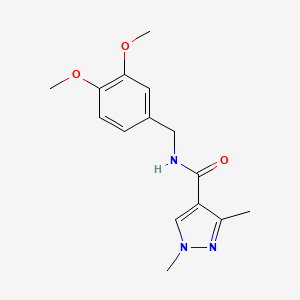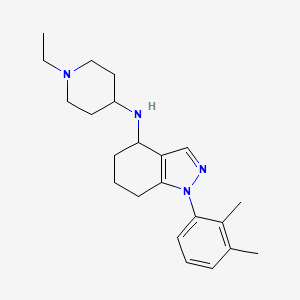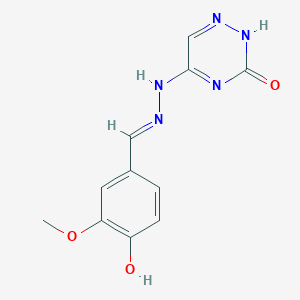![molecular formula C19H19N5O B6137816 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. This compound belongs to the family of pyrazolopyridotriazines and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not yet fully understood. However, it has been suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to possess antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Additionally, this compound could be modified to improve its solubility and bioavailability, which would enhance its potential use in clinical settings. Finally, further studies could be conducted to explore its potential use in treating other diseases beyond cancer, such as inflammation and infectious diseases.
In conclusion, 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a promising chemical compound that exhibits potent biological activity and has potential use in various research applications. Its unique chemical structure and biological properties make it a valuable tool for investigating disease mechanisms and developing new treatments. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be achieved through various methods. One such method involves the reaction of 2-amino-4,6-diphenylpyridine-3-carbonitrile with propyl bromide in the presence of potassium carbonate. The resulting product is then subjected to cyclization with ethyl chloroformate and hydrazine hydrate to yield the desired compound.
Applications De Recherche Scientifique
2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been extensively studied for its potential use in various research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
4-ethyl-5-phenyl-11-propyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-3-11-23-12-10-15-17(19(23)25)20-21-18-16(13-8-6-5-7-9-13)14(4-2)22-24(15)18/h5-10,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJHQDZWLFLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)N=NC3=C(C(=NN23)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B6137738.png)
![1-[1-(3-fluorobenzyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6137741.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6137752.png)

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)
